Solvent Yellow 21
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Overview
Description
Solvent Yellow 21 is an organic compound widely used as a dye in various industries. It is known for its bright yellow color and excellent solubility in organic solvents such as ethanol and ethylene glycol ether. The chemical formula of this compound is C34H25CrN8O6, and it is often used in applications requiring high light and heat fastness .
Mechanism of Action
Target of Action
Acid Yellow 121 is primarily used as a dye . Its primary targets would be the materials it is intended to color, such as textiles, plastics, and other substrates. The role of these targets is to absorb the dye and exhibit the desired color .
Mode of Action
The compound interacts with its targets through physical and chemical processes. It binds to the material’s surface, resulting in a change in the material’s color . The exact nature of this interaction depends on the specific characteristics of the target material.
Biochemical Pathways
Its primary function is to impart color to various substrates .
Pharmacokinetics
Like other dyes, it is likely to have low bioavailability due to its large molecular size and complex structure .
Result of Action
The primary result of Acid Yellow 121’s action is the imparting of color to the target material. This can enhance the aesthetic appeal of the material, or serve functional purposes such as marking or identification .
Action Environment
The efficacy and stability of Acid Yellow 121 can be influenced by various environmental factors. For example, exposure to light, heat, or certain chemicals can potentially degrade the dye and reduce its coloring effect . Therefore, appropriate storage and handling conditions are important for maintaining its effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
Solvent Yellow 21 is typically synthesized through a series of reactions involving diazotization and coupling. The process begins with the diazotization of o-aminobenzoic acid in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then coupled with 1-phenyl-3-methyl-5-pyrazolone to form a monoazo dye. This dye is further complexed with chromium formate to produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The diazotization reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The coupling reaction is performed at slightly elevated temperatures (20-30°C) to facilitate the formation of the azo compound. The complexation with chromium formate is conducted at higher temperatures (90-95°C) to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions
Solvent Yellow 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can lead to the breakdown of the azo bond, resulting in the formation of amines.
Substitution: The azo group in this compound can participate in substitution reactions, where the azo bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Chromium oxides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted azo compounds depending on the nucleophile used.
Scientific Research Applications
Solvent Yellow 21 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
Comparison with Similar Compounds
Solvent Yellow 21 is part of a broader class of azo dyes, which are characterized by the presence of one or more azo groups (R-N=N-R’). Similar compounds include:
Solvent Yellow 7: An orange-colored azo dye with similar applications but different solubility properties.
Solvent Yellow 33: Known for its use in food coloring and has different stability characteristics.
Solvent Yellow 124: Used in fuel marking and has distinct chemical properties compared to this compound.
Uniqueness
This compound is unique due to its high solubility in organic solvents, excellent light and heat fastness, and ability to form stable metal complexes. These properties make it particularly suitable for applications requiring durable and vibrant coloration .
Properties
CAS No. |
5601-29-6 |
---|---|
Molecular Formula |
C34H25CrN8O6 |
Molecular Weight |
693.6 g/mol |
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10H,1H3,(H2,18,20,22,23,24);/q;;+3/p-3 |
InChI Key |
IQYUUFHALJUMDY-UHFFFAOYSA-K |
SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Canonical SMILES |
[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].[Cr+3] |
Synonyms |
Acid Yellow 59; hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-); CI 18690; Acid Yellow 121; Chromate(1-), bis2-4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-ylazo-.kappa.N1benzoato(2-)-.ka |
Origin of Product |
United States |
Q1: What is significant about the synthesis method described in the research for C.I. Solvent Yellow 21?
A: The research presents a cleaner method for synthesizing C.I. This compound. [] Instead of using dimethylformamide (DMF) as the solvent during the chromium complexation step, the researchers used a mixture of water and triethanolamine (H2O: (HOCH2CH2)3N=4.5:1). This alternative is considered more environmentally friendly as DMF can be harmful. The synthesized dye was analyzed and the main impurity identified was a 1:1 chromium complex dye.
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